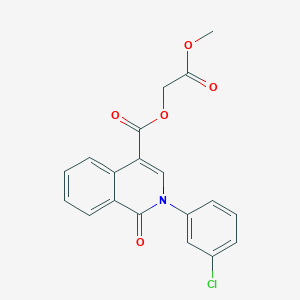

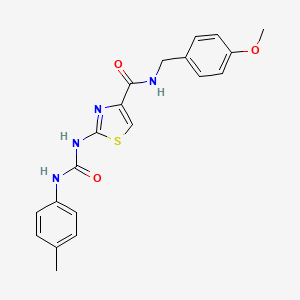

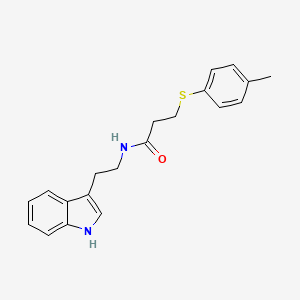

![molecular formula C11H7NO2 B2603487 chromeno[4,3-b]pyrrol-4(1H)-one CAS No. 156742-49-3](/img/structure/B2603487.png)

chromeno[4,3-b]pyrrol-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromeno[4,3-b]pyrrol-4(1H)-one is a compound that has been the subject of various studies due to its potential biological activities . It is a biologically intriguing molecule that can be assembled through a novel three-component reaction .

Synthesis Analysis

The synthesis of chromeno[4,3-b]pyrrol-4(1H)-one has been achieved through a new approach involving the annulation of 4-phenylaminocoumarins with β-nitroalkenes . The transformations under the fine-tuned conditions took place under promotion by TsOH.H2O, in the absence of solvent .

Molecular Structure Analysis

The molecular structure of chromeno[4,3-b]pyrrol-4(1H)-one is complex and intriguing. It is a product of a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines .

Chemical Reactions Analysis

The chemical reactions involved in the formation of chromeno[4,3-b]pyrrol-4(1H)-one are complex. A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for one-pot assembly of this compound . The reaction proceeds in moderate to good yield via a sequential multicomponent reaction and intramolecular Michael cyclization .

Physical And Chemical Properties Analysis

The physical and chemical properties of chromeno[4,3-b]pyrrol-4(1H)-one are intriguing. It is a product of a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines . The reaction tolerates a broad substrate scope and proceeds in moderate to good yield .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Chromeno[4,3-b]pyrrol-4(1H)-one serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their pharmacological properties .

Photophysical Property Studies

This compound is used in the study of photophysical properties, such as fluorescence and phosphorescence. Its structure allows for the investigation of π → π* and n → π* transitions, which are essential in understanding the emission properties of organic molecules .

Development of Organic Light-Emitting Diodes (OLEDs)

Due to its high emission properties and good fluorescence quantum yields, chromeno[4,3-b]pyrrol-4(1H)-one can be utilized in the development of OLED materials. These materials are used in display and lighting technologies .

Cross-Coupling Chemical Reactions

The compound is employed in cross-coupling reactions, which are a set of highly valuable chemical reactions in organic synthesis. It can be used to create modified tacrine scaffolds, which have applications in Alzheimer’s disease treatment .

Organic Synthesis Methodology

Chromeno[4,3-b]pyrrol-4(1H)-one is involved in organic synthesis methodologies, such as the Clauson–Kaas reaction, which is used to synthesize nitrogen-containing heterocycles .

Molecular Structure Characterization

The compound’s derivatives are characterized using X-ray crystallography, which helps in understanding the molecular structure and the mechanisms of formation of these complex molecules .

作用機序

特性

IUPAC Name |

1H-chromeno[4,3-b]pyrrol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-11-8-5-6-12-10(8)7-3-1-2-4-9(7)14-11/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRUWPCOYMWJSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

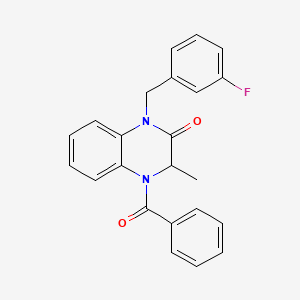

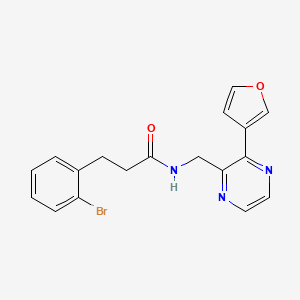

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2603412.png)

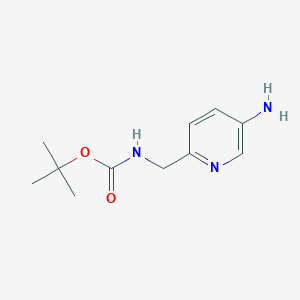

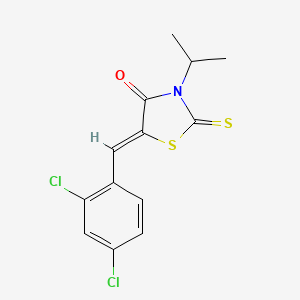

![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide](/img/structure/B2603415.png)

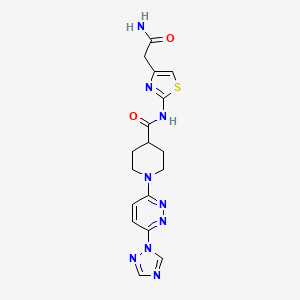

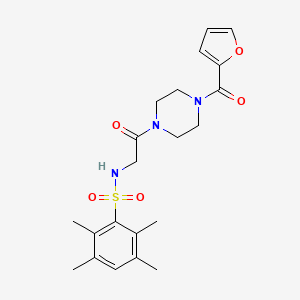

![N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2603416.png)

![N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2603418.png)

![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)